molecular formula C7H6BrF B1265965 4-Bromo-2-fluorotoluene CAS No. 51436-99-8

4-Bromo-2-fluorotoluene

Cat. No. B1265965
CAS RN: 51436-99-8
M. Wt: 189.02 g/mol
InChI Key: YZFVUQSAJMLFOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-fluorotoluene-related compounds typically involves multiple reaction steps, including diazonium salt substitution, reduction reactions, and the Schiemann reaction. For instance, the synthesis of 2-Bromo-6-fluorotoluene, a related compound, is achieved from 2-Amino-6-nitrotoluene with a yield of 51.8% (Li Jiang-he, 2010).

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluorotoluene and its derivatives have been extensively studied using various spectroscopic methods. The absorption spectra of similar compounds, like 2-Fluoro-4-bromo toluenes, have been investigated in the ultraviolet region, revealing insights into their electronic transitions (C. D. Dwivedi & S. Sharma, 1974).

Chemical Reactions and Properties

4-Bromo-2-fluorotoluene undergoes various chemical reactions, forming different derivatives. For example, a reaction involving Ullmann coupling of 3-bromo-4-fluorotoluene and phenol leads to the synthesis of 4-Fluoro-3-phenoxytoluene (Zhao Wenxian et al., 2004). Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene showcases the compound's versatility in chemical transformations (Chen Bing-he, 2008).

Physical Properties Analysis

The physical properties of 4-Bromo-2-fluorotoluene derivatives, such as their electronic absorption spectra, have been studied to understand their electronic and vibrational states. The study of different derivatives provides insights into the physical characteristics of these compounds (C. D. Dwivedi & S. Sharma, 1974).

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-fluorotoluene and its derivatives can be understood through various reactions they undergo. For instance, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction and diazotization reactions highlights the chemical reactivity of these compounds (Xue Xu, 2006).

Scientific Research Applications

Synthesis Applications

4-Bromo-2-fluorotoluene is used as an intermediate in various chemical syntheses. For instance, it is used in the preparation of 2-Bromo-6-Fluorotoluene, an important medical intermediate, through reactions like the Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction (Li Jiang-he, 2010). Additionally, it serves as a precursor in the synthesis of 4-Fluoro-3-phenoxytoluene through the Ullmann coupling reaction (Zhao Wenxian et al., 2004), and in creating Methyl 4-Bromo-2-methoxybenzoate (Chen Bing-he, 2008).

Spectroscopic Studies

In spectroscopy, 4-Bromo-2-fluorotoluene is studied for its electronic absorption spectra in the ultraviolet region. These studies provide insights into molecular transitions and structures (C. Dwivedi & S. Sharma, 1974).

Radiosynthesis and Imaging

4-Bromo-2-fluorotoluene is also explored in the field of radiosynthesis. For instance, it's used in the radiosynthesis of [F-18]fluoxetine, which potentially serves as a radiotracer for serotonin reuptake sites (M. K. Das & J. Mukherjee, 1993).

Catalysis and Green Chemistry

In catalysis, 4-Bromo-2-fluorotoluene is involved in Suzuki-Miyaura C-C coupling reactions, a critical process in green chemistry for synthesizing fluorinated biphenyl derivatives (Roghayeh Sadeghi Erami et al., 2017). It also plays a role in vapor phase oxidation studies over vanadia-titania catalysts, providing insights into selective production of chemicals (S. Maurya et al., 2005).

Pharmaceutical Analysis

In pharmaceutical analysis, it is used as a reference in the determination of carboxylic acid salts in drugs by high-performance liquid chromatography (R. Gatti et al., 1996).

Safety And Hazards

4-Bromo-2-fluorotoluene is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

Future Directions

The market prospects for 4-Bromo-2-fluorotoluene are promising, with high demand in the pharmaceutical, agrochemical, organic intermediate, and electronic industries . The 4-Bromo-2-fluorotoluene market is forecasted to undergo substantial growth between 2024 and 2031, driven by multiple factors such as technological advancements, heightened demand for 4-Bromo-2-fluorotoluene, and supportive government policies .

properties

IUPAC Name

4-bromo-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFVUQSAJMLFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199411
Record name 4-Bromo-2-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorotoluene

CAS RN

51436-99-8
Record name 4-Bromo-2-fluorotoluene
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Record name 4-Bromo-2-fluorotoluene
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Record name 4-Bromo-2-fluorotoluene
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Record name 4-bromo-2-fluorotoluene
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Record name 4-Bromo-2-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
GW Kabalka, NK Reddy, L Wang… - Organic Preparations …, 2000 - Taylor & Francis
… We now report the details of our synthesis of 1 starting from 4-bromo-2-fluorotoluene (2) (Scheme I ) . 4-Bromo-2-fluorotoluene (2) was converted to the corresponding boronic acid 3 in …
Number of citations: 10 www.tandfonline.com
X Fan, K Yuant, C Hao, N Li, G Tan… - Organic Preparations and …, 2000 - Taylor & Francis
… We now report the details of our synthesis of 1 starting from 4-bromo-2-fluorotoluene (2) (Scheme I ) . 4-Bromo-2-fluorotoluene (2) was converted to the corresponding boronic acid 3 in …
Number of citations: 11 www.tandfonline.com
KA Faust, TB Chent, GJ Zingaro, VJ Lotte… - … & Medicinal Chemistry …, 1994 - academia.edu
The quinazolinone sulfonylcarbamate L-163,579 (9) is a potent, balanced antagonist of the binding of angiotensin II (Ang II) to human ATI and AT2 receptors. This antagonist produces a …
Number of citations: 0 www.academia.edu
RC Burrell, JA Easter, MP Cassidy… - Journal of Labelled …, 2014 - Wiley Online Library
… with zinc chloride in water to give carbon-14 labeled zinc cyanide ([ 14 C]-3) in a 98% yield.4, 5 The carbon-14 labeled zinc cyanide ([ 14 C]-3) was coupled to 4-bromo-2-fluorotoluene (…
ML Quan, AT Chiu, CD Ellis, PC Wong… - Journal of medicinal …, 1995 - ACS Publications
… Bromination of 4-bromo-2-fluorotoluene (12) followed by alkylation of imidazole 1315 yielded the (4-bromobenzyl)imidazole 14. Compound 14 was then coupled with boronic acid 1519 …
Number of citations: 16 pubs.acs.org
LL Chang, WT Ashton, KL Flanagan… - Journal of medicinal …, 1995 - ACS Publications
… 3-Fluoro-4-methyl-2'-(iV-tert-butylsulfamoyl)biphenyl (60) was obtained from biaryl coupling between 4-bromo-2-fluorotoluene and the boronic acid 52. Subsequent bromination …
Number of citations: 42 pubs.acs.org
FI Carroll, S Tyagi, BE Blough, MJ Kuhar… - Journal of medicinal …, 2005 - ACS Publications
… a magnetic stirrer was charged with a solution of 4-bromo-2-fluorotoluene (0.92 g, 4.9 mmol) in … stirrer was charged with a solution of 4-bromo-2-fluorotoluene (0.922 g, 4.87 mmol) in 20 …
Number of citations: 20 pubs.acs.org
A Del Vecchio, G Destro, F Taran… - Journal of Labelled …, 2018 - Wiley Online Library
… disease42 In this multistep synthesis, the carbon label was introduced in the very beginning by a palladium-mediated cross-coupling reaction between 4-bromo-2-fluorotoluene (16) …
LL Chang, WJ Greenlee - Curr Pharmaceut Design, 1995 - books.google.com
… The alkylating agent 33 was prepared by palladium (0)-catalyzed biaryl coupling between 4bromo-2-fluorotoluene and the boronic acid 28 and subsequent bromination. Further …
Number of citations: 6 books.google.com
L Zhi, CM Tegley, EA Kallel, KB Marschke… - Journal of medicinal …, 1998 - ACS Publications
The development of a novel class of nonsteroidal human progesterone receptor (hPR) agonists, 5-aryl-1,2-dihydro-5H-chromeno[3,4-f]quinolines 2, is described. The introduction of a 5-…
Number of citations: 147 pubs.acs.org

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